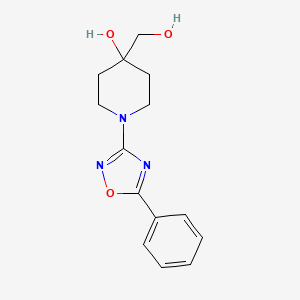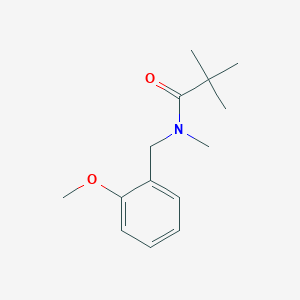
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide, also known as GW 501516, is a selective agonist of the PPARδ receptor. It is a synthetic ligand that activates the PPARδ receptor, which is a transcription factor that regulates gene expression. GW 501516 has been shown to have numerous biochemical and physiological effects, making it a promising compound for scientific research.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 activates the PPARδ receptor, which is a transcription factor that regulates gene expression. When activated, the PPARδ receptor increases the expression of genes involved in fatty acid oxidation and glucose metabolism. This leads to increased energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 has been shown to have numerous biochemical and physiological effects. It has been shown to increase energy expenditure, improve insulin sensitivity, and decrease inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose metabolism. Additionally, it has been shown to improve cardiovascular function and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have numerous biochemical and physiological effects, making it a promising compound for scientific research. However, one limitation of using 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 in lab experiments is that it can be expensive to synthesize.
Zukünftige Richtungen
There are numerous future directions for research on 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516. One direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in treating cancer. Additionally, there is potential for the development of new PPARδ agonists that are more potent and selective than 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516.
Synthesemethoden
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 can be synthesized through a multi-step process. The first step involves the synthesis of 2,5-dichlorophenylacetic acid, which is then converted into 2,5-dichlorophenylhydrazine. The hydrazine is then reacted with 4-chlorobenzonitrile to form 2-(4-chlorophenyl)hydrazine. The final step involves the reaction of 2-(4-chlorophenyl)hydrazine with nicotinoyl chloride to form 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 has been shown to have numerous scientific research applications. It has been studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and cancer.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N2O2/c19-11-3-6-13(7-4-11)25-18-14(2-1-9-22-18)17(24)23-16-10-12(20)5-8-15(16)21/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBHSUIDMOADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5493284.png)

![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)
![2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)
![3-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5493298.png)
![(1R*,2R*,6S*,7S*)-4-[4-(4-morpholinylcarbonyl)benzoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5493305.png)

![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)

![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)
![4-({(2R,5S)-5-[(6-methyl-2-phenylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5493343.png)
![1'-[(5-phenyl-3-isoxazolyl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5493351.png)
![2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5493353.png)